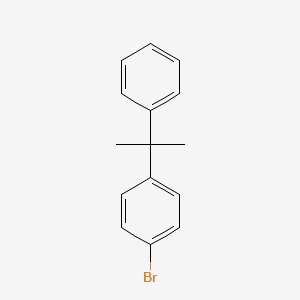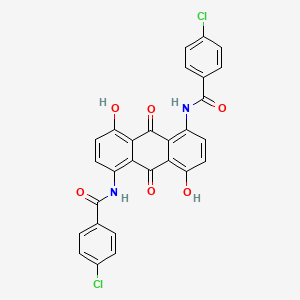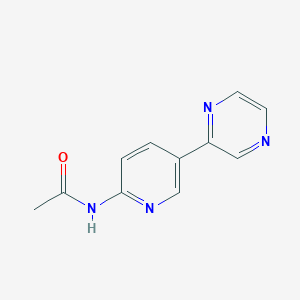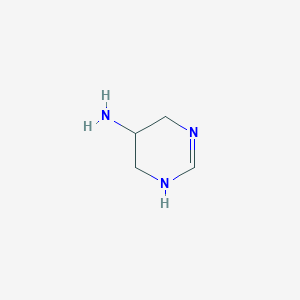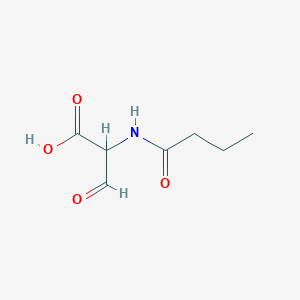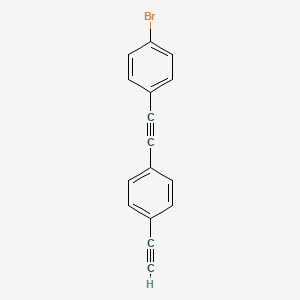
(1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride is a coordination complex that features iridium as the central metal atom. This compound is notable for its applications in homogeneous catalysis, particularly in reactions such as hydrogenation, carbonylation, and hydrosilylation. The presence of (1Z,5Z)-cycloocta-1,5-diene and trimethylphosphane ligands provides stability and reactivity to the iridium center, making it a valuable catalyst in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride typically involves the reaction of iridium trichloride with (1Z,5Z)-cycloocta-1,5-diene and trimethylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
[ \text{IrCl}_3 + \text{(1Z,5Z)-cycloocta-1,5-diene} + \text{trimethylphosphane} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride undergoes various types of chemical reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, often facilitated by the presence of oxygen or other oxidizing agents.
Reduction: The compound can also undergo reduction reactions, where the iridium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by the addition of excess ligands or by changing the reaction conditions (e.g., temperature, solvent).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium oxides, while reduction reactions can produce lower-valent iridium complexes. Substitution reactions result in new coordination complexes with different ligands.
Applications De Recherche Scientifique
(1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, such as hydrogenation, carbonylation, and hydrosilylation reactions.
Biology: The compound’s catalytic properties are explored in biochemical processes, including enzyme mimetics and bioorthogonal chemistry.
Medicine: Research into its potential as a therapeutic agent, particularly in cancer treatment, is ongoing. Its ability to catalyze specific reactions in biological systems makes it a candidate for drug development.
Industry: The compound is employed in industrial processes for the synthesis of fine chemicals, pharmaceuticals, and advanced materials.
Mécanisme D'action
The mechanism by which (1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride exerts its effects involves the coordination of the iridium center with various substrates. The ligands (1Z,5Z)-cycloocta-1,5-diene and trimethylphosphane stabilize the iridium center, allowing it to participate in catalytic cycles. The iridium center can undergo oxidative addition, migratory insertion, and reductive elimination steps, facilitating the transformation of substrates into desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1Z,5Z)-cycloocta-1,5-diene;iridium;chloride: Lacks the trimethylphosphane ligand, which can affect its reactivity and stability.
(1Z,5Z)-cycloocta-1,5-diene;iridium;triphenylphosphane;chloride: Contains a bulkier phosphane ligand, which can influence the steric and electronic properties of the complex.
(1Z,5Z)-cycloocta-1,5-diene;rhodium;trimethylphosphane;chloride: Rhodium is used instead of iridium, leading to different catalytic properties and reactivity.
Uniqueness
The presence of both (1Z,5Z)-cycloocta-1,5-diene and trimethylphosphane ligands in the iridium complex provides a unique combination of stability and reactivity. This makes it particularly effective in catalyzing a wide range of chemical reactions, distinguishing it from similar compounds with different ligands or metal centers.
Propriétés
Formule moléculaire |
C17H39ClIrP3- |
|---|---|
Poids moléculaire |
564.1 g/mol |
Nom IUPAC |
(1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride |
InChI |
InChI=1S/C8H12.3C3H9P.ClH.Ir/c1-2-4-6-8-7-5-3-1;3*1-4(2)3;;/h1-2,7-8H,3-6H2;3*1-3H3;1H;/p-1/b2-1-,8-7-;;;;; |
Clé InChI |
ODUMXGNMXMLLHF-XRGHXPOKSA-M |
SMILES isomérique |
CP(C)C.CP(C)C.CP(C)C.C1/C=C\CC/C=C\C1.[Cl-].[Ir] |
SMILES canonique |
CP(C)C.CP(C)C.CP(C)C.C1CC=CCCC=C1.[Cl-].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


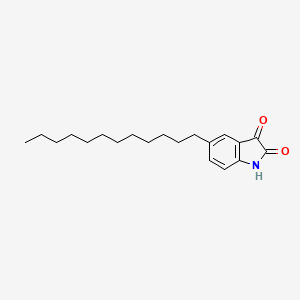

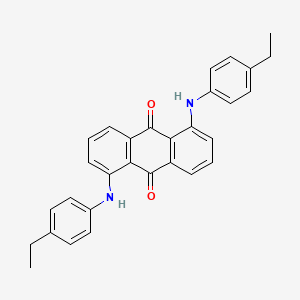
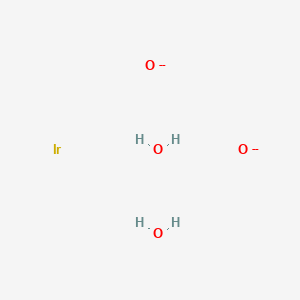

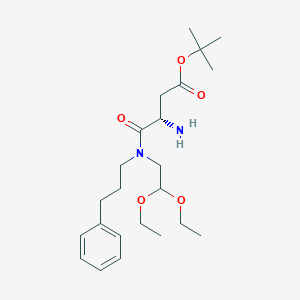
![5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol](/img/structure/B13145245.png)
